2-(2-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
The synthesis of 2-(2-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(Benzyloxy)-3,5-dimethylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The product is then purified through standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-(2-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.
Scientific Research Applications
2-(2-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential anticancer and antiviral activities.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The primary mechanism of action for 2-(2-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The compound’s reactivity is attributed to the electron-donating effects of the benzyloxy and dimethylphenyl groups, which facilitate the transmetalation process .
Comparison with Similar Compounds
Similar compounds to 2-(2-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
Phenylboronic Acid: A simpler boronic acid used in Suzuki–Miyaura coupling but lacks the stability and reactivity provided by the dioxaborolane structure.
2-(Benzyloxy)phenylboronic Acid: Similar in structure but without the additional methyl groups, leading to different reactivity and selectivity in reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another dioxaborolane derivative with different substituents, affecting its reactivity and applications.
Properties
Molecular Formula |
C21H27BO3 |
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Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-(3,5-dimethyl-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H27BO3/c1-15-12-16(2)19(23-14-17-10-8-7-9-11-17)18(13-15)22-24-20(3,4)21(5,6)25-22/h7-13H,14H2,1-6H3 |
InChI Key |
YRGPNJVCTROXNF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)C)C |
Origin of Product |
United States |
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